molecular formula C21H18ClNO3S B3008061 Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate CAS No. 565165-70-0

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate

Cat. No.: B3008061
CAS No.: 565165-70-0
M. Wt: 399.89
InChI Key: GOZQEZMKZJTBPE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate, also known as CPT or Cariprazine, is a novel antipsychotic drug that was developed in Hungary in the early 2000s. It belongs to the class of drugs called atypical antipsychotics, which are used to treat mental illnesses such as schizophrenia and bipolar disorder. CPT has been shown to be effective in treating these disorders with fewer side effects than other antipsychotics.

Scientific Research Applications

Dyeing Polyester Fibers

In a study by Iyun et al. (2015), derivatives of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate were synthesized and used in the dyeing of polyester fibers. The dyes produced shades ranging from yellow to brownish purple and demonstrated good fastness properties, although they had poor photostability.

Hypoglycemic Activity

K. Eistetter and H. Wolf (1982) studied a series of compounds including this compound for their hypoglycemic activity. Their research found that these compounds significantly lowered blood glucose levels in fasted rats, with certain structural features enhancing their effectiveness (Eistetter & Wolf, 1982).

Synthesis and Structural Analysis

A study conducted by Achutha et al. (2017) focused on the synthesis and structural analysis of a compound similar to this compound. The study provided insights into its molecular interactions and stability.

Acrosin Inhibition Activity

Qi et al. (2011) synthesized a compound closely related to this compound and evaluated its acrosin inhibition activity. Their findings suggested that the compound exhibits moderate activity in this regard (Qi et al., 2011).

Photophysical Properties

M. Amati et al. (2010) researched the photophysical properties of compounds including Ethyl 2-chlorothiazole-5-carboxylate, which is structurally similar to the compound . They found that these compounds have potential as singlet-oxygen sensitizers due to their unique photophysical properties (Amati et al., 2010).

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical process that the compound is involved in .

Safety and Hazards

The safety information for Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate is not specified in the sources I found . For detailed safety and hazard information, it would be best to consult the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

The future directions for research on Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate are not specified in the sources I found . Future research could potentially explore its synthesis, properties, and potential applications in various fields.

Properties

IUPAC Name

ethyl 2-[(2-chloro-2-phenylacetyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c1-2-26-21(25)16-13-17(14-9-5-3-6-10-14)27-20(16)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZQEZMKZJTBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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